Thiomorpholine-3,5-dicarboxylic acid
Description
Properties
CAS No. |
91828-95-4 |
|---|---|
Molecular Formula |
C6H9NO4S |
Molecular Weight |
191.21 g/mol |
IUPAC Name |
thiomorpholine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO4S/c8-5(9)3-1-12-2-4(7-3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11) |
InChI Key |
MHRLWUPLSHYLOK-UHFFFAOYSA-N |
SMILES |
C1C(NC(CS1)C(=O)O)C(=O)O |
Canonical SMILES |
C1C(NC(CS1)C(=O)O)C(=O)O |
Synonyms |
1,4-thiomorpholine-3,5-dicarboxylic acid TMDA |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
1.1 Antioxidant Properties
Thiomorpholine-3,5-dicarboxylic acid has been studied for its antioxidant capabilities. Research indicates that it can scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in various diseases, including neurodegenerative disorders and cancer. For instance, its related compounds have shown potential in protecting against oxidative stress in models of amyotrophic lateral sclerosis (ALS) and Alzheimer’s disease (AD) by reducing inflammation and improving cognitive functions .
1.2 Neuroprotective Effects
In animal models, this compound has demonstrated neuroprotective effects. Studies have shown that it can enhance motor function and slow disease progression in ALS models by decreasing neuroinflammation and promoting neuronal survival . Additionally, it has been effective in reducing amyloid burden and tau phosphorylation in AD models, highlighting its potential as a therapeutic agent for neurodegenerative diseases .
1.3 Metabolic Studies
this compound is also involved in metabolic studies as it is identified as a metabolite in human urine. Its presence indicates potential roles in metabolic pathways related to sulfur-containing amino acids . Understanding its metabolism can provide insights into its physiological roles and implications for human health.
Biochemical Applications
2.1 Enzyme Substrates
this compound serves as a substrate for various enzymes involved in sulfur metabolism. For example, thiomorpholine-carboxylate dehydrogenase catalyzes reactions involving this compound, contributing to the regulation of intracellular levels of thyroid hormones . This enzymatic activity underscores the compound's relevance in biochemical research focused on metabolic regulation.
2.2 Analytical Chemistry
The compound has been utilized in analytical chemistry for developing methods to detect other sulfur-containing compounds. Techniques such as high-performance liquid chromatography (HPLC) have been employed to isolate this compound from biological samples, facilitating studies on its concentration and effects within biological systems .
Environmental Science
3.1 Biodegradation Studies
Research into the biodegradation of this compound reveals its potential environmental impact. As a sulfur-containing compound, it may participate in biogeochemical cycles involving sulfur transformation in ecosystems . Understanding its degradation pathways can inform environmental risk assessments and management strategies.
Summary Table of Applications
Comparison with Similar Compounds
Hexahydro-1,4-thiazepine-3,5-dicarboxylic Acid (Cyclothionine)
1,4-Thiomorpholine-3-carboxylic Acid (TMA)
Thiazolidine-2,4-dicarboxylic Acid
- Structure : A five-membered thiazolidine ring with two carboxylic acid groups.
- Key Differences: Smaller ring size alters reactivity and solubility (molecular weight: 177.17 g/mol vs. TMDA’s 207.22 g/mol) . Primarily used as a synthetic intermediate, unlike TMDA’s endogenous role .
1-Aminoindan-1,5-dicarboxylic Acid
- Structure : A bicyclic indan derivative with two carboxylic acid groups.
- Function : Competitive antagonist of metabotropic glutamate receptor 1α (mGluR1α), demonstrating neuroprotective effects in diffuse brain injury models .
- Key Differences: Non-sulfur-containing structure with distinct pharmacological activity.
Comparative Data Table
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via a Michael addition of the thiol group to the α,β-unsaturated carbonyl, followed by intramolecular cyclization. Key parameters include:
-
Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates.
-
Temperature : Reactions conducted at 60–80°C yield 65–78% TMDA, while higher temperatures promote side reactions.
-
Catalysts : Lewis acids like ZnCl₂ improve regioselectivity by coordinating to carbonyl oxygen.
Limitations
-
Overoxidation of the thioether to sulfone derivatives occurs with strong oxidizing agents.
-
Low yields (≤50%) are observed when using sterically hindered dicarboxylic acids.
Solid-Phase Synthesis Using Polymer-Supported Intermediates
A stereoselective method reported in ACS Combinatorial Science employs Fmoc-protected amino acids immobilized on Wang resin. For TMDA, Fmoc-Cys(Trt)-OH serves as the starting material, with sequential coupling of carboxylic acid precursors.
Stepwise Protocol
-
Resin Activation : Wang resin is functionalized with Fmoc-Cys(Trt)-OH using DIC/HOBt coupling.
-
Sulfonation/Acylation : The free amine reacts with sulfonyl chlorides or acyl chlorides to form N-sulfonyl/acyl intermediates.
-
Cyclization : Trifluoroacetic acid (TFA) cleaves the resin while inducing cyclization to form the thiomorpholine ring.
-
Oxidation : H₂O₂ or KMnO₄ oxidizes hydroxyl groups to carboxylic acids.
Table 1: Optimization of Solid-Phase Synthesis
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Resin Type | Wang | 82 |
| Coupling Reagent | DIC/HOBt | 85 |
| Cyclization Agent | TFA/Triethylsilane | 78 |
| Oxidation Agent | KMnO₄ (0.1 M) | 91 |
Advantages
-
High enantiomeric excess (>95%) achieved via chiral auxiliaries.
-
Scalable to multi-gram quantities with automated synthesizers.
Continuous Flow Photochemical Synthesis
A telescoped continuous flow method, adapted from Organic Process Research & Development, enables rapid TMDA synthesis. This two-step process combines photochemical thiol-ene reactions with base-mediated cyclization.
Process Overview
-
Thiol-Ene Reaction : Cysteamine hydrochloride reacts with maleic acid dichloride under UV light (λ = 365 nm) in a continuous flow reactor. 9-Fluorenone (0.1 mol%) catalyzes the reaction at 4 M concentration, achieving quantitative conversion in 20 minutes.
-
Cyclization : The intermediate is treated with NaOH (2 M) at 100°C to form TMDA, isolated via distillation (purity >98%).
Table 2: Continuous Flow Reaction Parameters
| Step | Residence Time | Temperature | Yield (%) |
|---|---|---|---|
| Thiol-Ene | 15 min | 25°C | 99 |
| Cyclization | 25 min | 100°C | 85 |
Industrial Relevance
-
Throughput of 1.2 kg/day achievable with a 10 mL reactor volume.
-
Reduces waste by 70% compared to batch processes.
Oxidation of Thiomorpholine Diols
Thiomorpholine-3,5-diol serves as a precursor to TMDA via oxidation. Jones reagent (CrO₃/H₂SO₄) or RuCl₃/NaIO₄ selectively oxidizes vicinal diols to dicarboxylic acids.
Reaction Conditions
Substrate Limitations
-
Requires pre-synthesis of thiomorpholine diols, which involves additional steps.
Comparative Analysis of Methods
Table 3: Method Comparison for TMDA Synthesis
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Cyclocondensation | 65–78 | 90–95 | Moderate | 120 |
| Solid-Phase | 75–82 | 98–99 | High | 250 |
| Continuous Flow | 85–91 | 98 | Very High | 90 |
| Diol Oxidation | 80–88 | 95 | Low | 180 |
Q & A
Basic Research Questions
Q. How can TMDA be isolated and quantified from biological matrices like human urine?
- Methodology : TMDA can be enriched from urine using ion-exchange chromatography. Subsequent derivatization with phenylisothiocyanate (PITC) enhances detection sensitivity. High-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection is recommended for quantification. Gas chromatography (GC) coupled with selected ion monitoring (SIM) can confirm identity via molecular ion fragmentation patterns .
- Key Considerations : Co-elution with sulfur-containing contaminants may occur; orthogonal methods (e.g., HPLC-MS vs. GC-SIM) are advised for validation.
Q. What spectroscopic techniques are critical for structural confirmation of TMDA?
- Methodology :
- FT-IR : Identifies functional groups (e.g., carboxylic acid O-H stretches at ~2500–3000 cm⁻¹, C=O stretches at ~1700 cm⁻¹).
- NMR : 1H NMR reveals proton environments (e.g., morpholine ring protons at δ 3.5–4.5 ppm), while 13C NMR confirms carbon types (e.g., carboxylic carbons at ~170 ppm).
- Cross-Validation : Compare spectra with authentic standards and computational predictions (e.g., density functional theory, DFT) .
Q. What are the primary challenges in detecting TMDA in complex biological samples?
- Methodology :
- Sample Preparation : Use solid-phase extraction (SPE) to remove interfering compounds.
- Analytical Sensitivity : Employ tandem MS (LC-MS/MS) for low-abundance detection.
- Data Contradictions : Older studies (e.g., 1987) may lack resolution for TMDA vs. structurally similar metabolites (e.g., cyclothionine). Modern high-resolution MS (HRMS) can resolve these ambiguities .
Advanced Research Questions
Q. How can TMDA be utilized in the synthesis of coordination polymers or metal-organic frameworks (MOFs)?
- Methodology :
- Ligand Design : TMDA’s two carboxylic acid groups act as bidentate ligands. Solvothermal synthesis with lanthanides (e.g., La³⁺, Eu³⁺) or transition metals (e.g., Zn²⁺, Mn²⁺) yields porous frameworks.
- Characterization : Single-crystal X-ray diffraction (SC-XRD) determines bonding geometry, while thermogravimetric analysis (TGA) assesses thermal stability. Hirshfeld surface analysis maps intermolecular interactions .
- Challenges : Competing coordination modes (e.g., bridging vs. chelating) require pH and solvent optimization.
Q. What computational strategies predict TMDA’s reactivity in catalytic or biomedical applications?
- Methodology :
- DFT Studies : Calculate electron density maps to identify nucleophilic/electrophilic sites. Simulate metal-ligand binding energies to prioritize synthetic targets.
- Molecular Docking : Screen TMDA derivatives for interactions with biological targets (e.g., enzymes) using software like AutoDock. Validate with experimental IC₅₀ assays .
Q. How do structural modifications of TMDA influence its physicochemical properties?
- Methodology :
- Derivatization : Introduce substituents (e.g., halogens, alkyl groups) via nucleophilic substitution or esterification. Monitor changes in solubility (via partition coefficients) and redox behavior (via cyclic voltammetry).
- Data Analysis : Correlate substituent electronic effects (Hammett constants) with spectral shifts or catalytic activity .
Data Contradictions and Resolution
Q. How can discrepancies in TMDA detection methods across studies be resolved?
- Case Study : Early GC methods (1987) reported TMDA co-elution with contaminants, whereas HPLC-PITC (1997) improved specificity.
- Resolution : Combine orthogonal techniques (e.g., LC-HRMS, NMR) and use isotopically labeled internal standards to correct for matrix effects .
Methodological Recommendations
- Synthetic Protocols : Optimize reaction conditions (temperature, solvent) to minimize decarboxylation, a common side reaction in dicarboxylic acid derivatives .
- Safety : While TMDA-specific toxicity data are limited, related thiomorpholine compounds require handling under inert atmospheres (N₂/Ar) due to air sensitivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
